molecular formula C21H20O4 B11684431 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B11684431
M. Wt: 336.4 g/mol
InChI Key: WCRKMLALFZVZIB-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C21H20O4 and a molecular weight of 336.38 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C21H20O4/c1-13(22)12-24-19-10-9-17-14(2)18(11-16-7-5-4-6-8-16)21(23)25-20(17)15(19)3/h4-10H,11-12H2,1-3H3

InChI Key

WCRKMLALFZVZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)CC3=CC=CC=C3

Origin of Product

United States

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